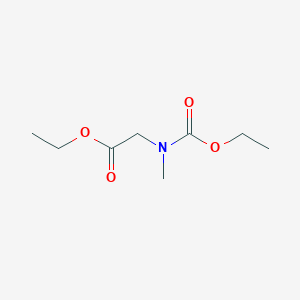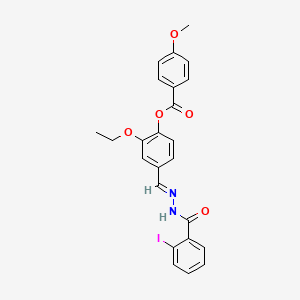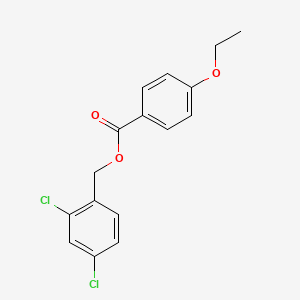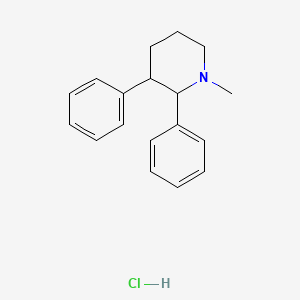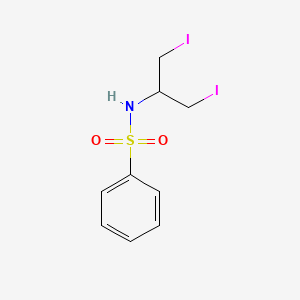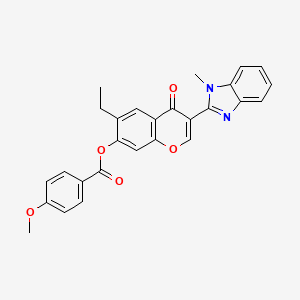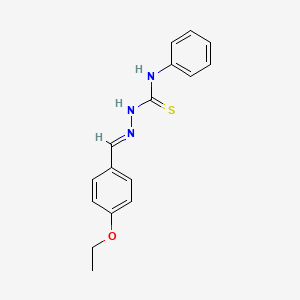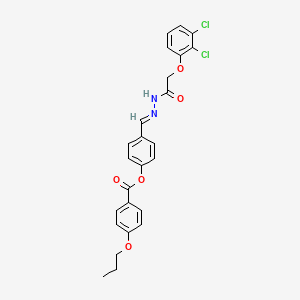
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C25H22Cl2N2O5 and a molecular weight of 501.37 g/mol . This compound is known for its unique chemical structure, which includes dichlorophenoxy and propoxybenzoate groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps. One common method starts with the preparation of 2,3-dichlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents like phosphorus pentachloride . This acyl chloride is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. Finally, this intermediate is coupled with 4-propoxybenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, would apply to its large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the context of its use, such as in biochemical assays or therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(2-(2,4-Dichlorophenoxy)propionyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-(2-(2,4-Dichlorophenoxy)propionyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
What sets 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research applications, particularly in the fields of medicinal chemistry and biochemistry .
Propriétés
Numéro CAS |
764693-13-2 |
|---|---|
Formule moléculaire |
C25H22Cl2N2O5 |
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H22Cl2N2O5/c1-2-14-32-19-12-8-18(9-13-19)25(31)34-20-10-6-17(7-11-20)15-28-29-23(30)16-33-22-5-3-4-21(26)24(22)27/h3-13,15H,2,14,16H2,1H3,(H,29,30)/b28-15+ |
Clé InChI |
FDXNBPYQDXWKRC-RWPZCVJISA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol](/img/structure/B15082183.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B15082193.png)
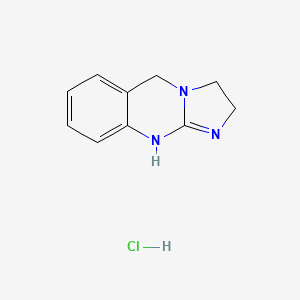
![3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B15082205.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)
![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)
